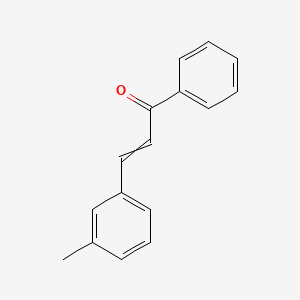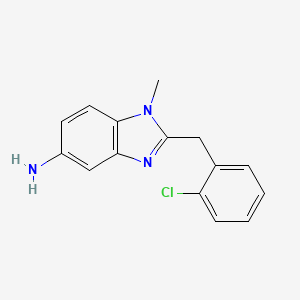
2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzylamine and 1-methyl-1H-benzimidazole.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chlorobenzylamine: A related compound with similar structural features but lacking the benzimidazole core.
1-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the chlorobenzyl group.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
2-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine is unique due to the presence of both the chlorobenzyl and methyl groups attached to the benzimidazole core. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H14ClN3 |
|---|---|
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C15H14ClN3/c1-19-14-7-6-11(17)9-13(14)18-15(19)8-10-4-2-3-5-12(10)16/h2-7,9H,8,17H2,1H3 |
InChI-Schlüssel |
ZYIVNGAPHAKUJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728073.png)
![n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B11728076.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11728079.png)
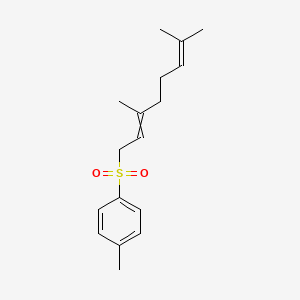
![1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one](/img/structure/B11728091.png)
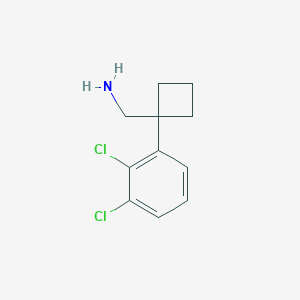
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728099.png)
![Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B11728109.png)
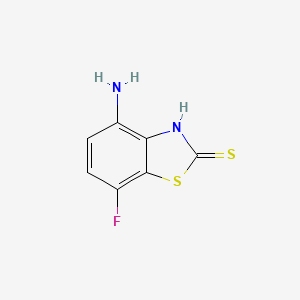

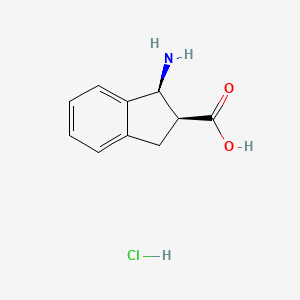
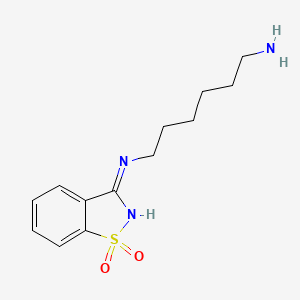
![benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
